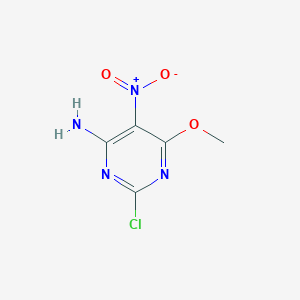
6-Aminotryptophan
Übersicht
Beschreibung
6-Aminotryptophan is a derivative of the essential amino acid tryptophan. It is characterized by the presence of an amino group at the sixth position of the indole ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Synthese von 6-Aminotryptophan beinhaltet typischerweise die Modifikation von Tryptophan oder seinen Analoga. Ein gängiges Verfahren ist die Nitrierung von Tryptophan, gefolgt von einer Reduktion, um die Aminogruppe an der gewünschten Position einzuführen. Ein weiterer Ansatz beinhaltet die Verwendung selektiver katalytischer Hydrierung, um dieselbe Modifikation zu erreichen .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound kann eine großtechnische chemische Synthese unter Verwendung optimierter Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie die Hochleistungsflüssigkeitschromatographie (HPLC) werden zur Reinigung der Verbindung eingesetzt .
Analyse Chemischer Reaktionen
Reaktionstypen: 6-Aminotryptophan unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Aminogruppe kann oxidiert werden, um entsprechende Nitroso- oder Nitroderivate zu bilden.
Reduktion: Reduktionsreaktionen können den Indolring oder die Aminogruppe weiter modifizieren.
Substitution: Die Aminogruppe kann an Substitutionsreaktionen teilnehmen, die zur Bildung verschiedener Derivate führen.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen .
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Nitroso-Derivaten führen, während Substitutionsreaktionen eine große Bandbreite an funktionalisierten Tryptophan-Analoga hervorbringen können .
Wissenschaftliche Forschungsanwendungen
6-Aminotryptophan hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexer Moleküle und als Sonde bei der Untersuchung von Reaktionsmechanismen verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Aminogruppe an der sechsten Position ermöglicht die Bildung einzigartiger Wechselwirkungen mit Enzymen und Rezeptoren, wodurch ihre Aktivität beeinflusst wird. Dies kann zur Modulation biochemischer Signalwege führen, wie z. B. solche, die an der Neurotransmittersynthese und der Immunantwort beteiligt sind .
Ähnliche Verbindungen:
Tryptophan: Die Stammverbindung, essenziell für die Proteinsynthese und ein Vorläufer für Serotonin und Melatonin.
5-Hydroxytryptophan: Ein hydroxyliertes Derivat, das an der Serotoninsynthese beteiligt ist.
6-Fluortryptophan: Ein fluoriertes Analogon, das in Bildgebungsstudien verwendet wird.
Einzigartigkeit: this compound zeichnet sich durch das Vorhandensein der Aminogruppe an der sechsten Position aus, die eine einzigartige chemische Reaktivität und biologische Aktivität verleiht. Dies macht es zu einem wertvollen Werkzeug in der Forschung und potenziellen therapeutischen Anwendungen .
Wirkmechanismus
The mechanism of action of 6-Aminotryptophan involves its interaction with specific molecular targets and pathways. The amino group at the sixth position allows it to form unique interactions with enzymes and receptors, influencing their activity. This can lead to modulation of biochemical pathways, such as those involved in neurotransmitter synthesis and immune response .
Vergleich Mit ähnlichen Verbindungen
Tryptophan: The parent compound, essential for protein synthesis and a precursor for serotonin and melatonin.
5-Hydroxytryptophan: A hydroxylated derivative involved in serotonin synthesis.
6-Fluorotryptophan: A fluorinated analog used in imaging studies.
Uniqueness: 6-Aminotryptophan stands out due to the presence of the amino group at the sixth position, which imparts unique chemical reactivity and biological activity. This makes it a valuable tool in research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-amino-3-(6-amino-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,12-13H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBHVZVPIHGYBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC=C2CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316417 | |
| Record name | 6-Aminotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7303-52-8, 2462-30-8 | |
| Record name | 6-Aminotryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7303-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC67050 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67050 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Aminotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-O-[(S)-phenylMethylene]-, gamma-lactone D-Xylonic acid](/img/structure/B12107512.png)
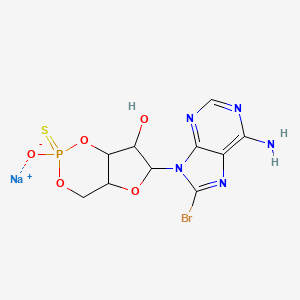
![4-[(1R)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12107535.png)
![Methyl 3-phenyl-2,4,7-trioxabicyclo[4.2.0]octane-8-carboxylate](/img/structure/B12107539.png)
![2-(2-acetamidopropanoylamino)-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]pentanediamide;azane](/img/structure/B12107542.png)


![1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B12107558.png)
![1-Phenyl-3-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yl)-urea](/img/structure/B12107568.png)
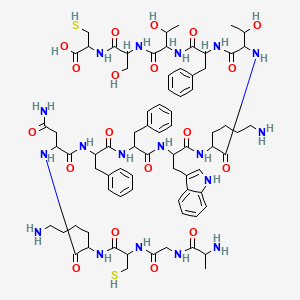
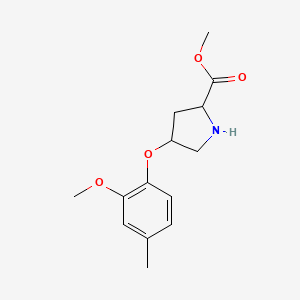
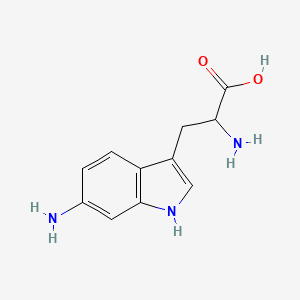
![2-Iodobenzo[d]thiazole-6-carboxylic acid](/img/structure/B12107600.png)
